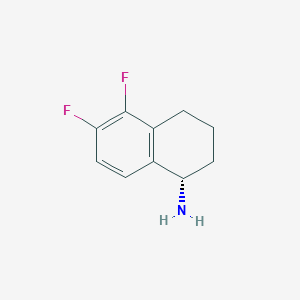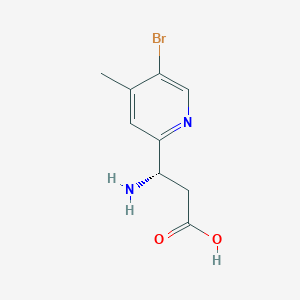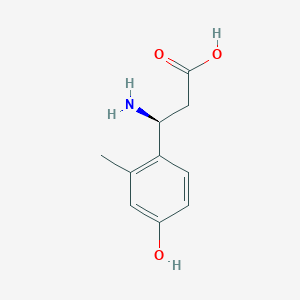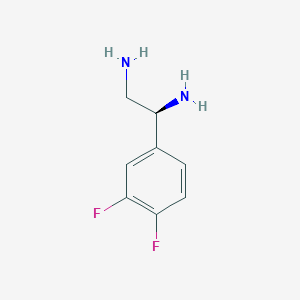
(1S)-1-(3,4-Difluorophenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(3,4-Difluorophenyl)ethane-1,2-diamine is a chemical compound characterized by the presence of a difluorophenyl group attached to an ethane-1,2-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3,4-Difluorophenyl)ethane-1,2-diamine typically involves the reaction of 3,4-difluorobenzaldehyde with an appropriate amine source under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the ethane-1,2-diamine structure. Specific details on the reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This typically includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(3,4-Difluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine groups, potentially leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce new functional groups to the difluorophenyl ring .
Wissenschaftliche Forschungsanwendungen
(1S)-1-(3,4-Difluorophenyl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S)-1-(3,4-Difluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine
- (1S)-1-(3,4-Dimethylphenyl)ethane-1,2-diamine
- (1S)-1-(3,4-Dimethoxyphenyl)ethane-1,2-diamine
Uniqueness
(1S)-1-(3,4-Difluorophenyl)ethane-1,2-diamine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties.
Eigenschaften
Molekularformel |
C8H10F2N2 |
|---|---|
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
(1S)-1-(3,4-difluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10F2N2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1 |
InChI-Schlüssel |
CBUFUQQEXCJRAX-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@@H](CN)N)F)F |
Kanonische SMILES |
C1=CC(=C(C=C1C(CN)N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13046034.png)

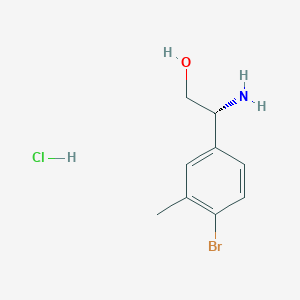


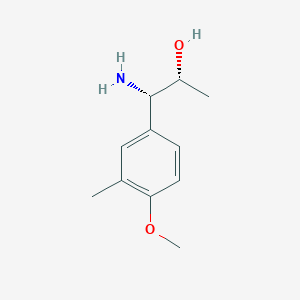
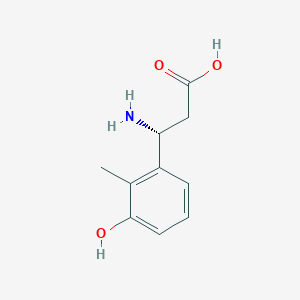

![Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13046081.png)
